

## Application Notes and Protocols for I-138 In Vivo Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**I-138** is a potent and orally active, reversible inhibitor of Ubiquitin-Specific Protease 1 (USP1)-UAF1 with an IC50 of 4.1 nM.[1] As a key regulator of DNA repair pathways, including the Fanconi Anemia pathway and translesion synthesis, USP1 is a promising therapeutic target in oncology.[2][3] **I-138**, a structural analog of ML323, has demonstrated improved potency and physicochemical properties suitable for in vivo investigations.[4] Notably, inhibition of USP1 by **I-138** has been shown to induce synthetic lethality in tumors with BRCA1/2 mutations and can overcome resistance to PARP inhibitors.[4][5]

These application notes provide a comprehensive overview of the available data on the dosage and administration of **I-138** in preclinical mouse models, along with detailed protocols to guide researchers in designing their in vivo studies.

## Data Presentation: I-138 and Comparative USP1 Inhibitors

The following tables summarize the quantitative data for the in vivo administration of **I-138** and other relevant USP1 inhibitors in mice.

Table 1: I-138 In Vivo Dosage and Administration



Compoun d	Mouse Model	Dosage	Administr ation Route	Frequenc y	Duration	Observed Effects
I-138	MDA-MB- 436 Tumor Xenograft	50 mg/kg/day	Oral (p.o.)	Daily	41 days	Modest antitumor activity as a single agent.[1]

Table 2: In Vivo Dosage and Administration of Other USP1 Inhibitors

Compound	Mouse Model	Dosage	Administrat ion Route	Frequency	Duration
ML323	STZ-induced diabetes model	20 mg/kg	Intraperitonea I (i.p.)	Daily	10 days
ML323	Osteosarcom a Xenograft	5 and 10 mg/kg	Intraperitonea I (i.p.)	Every two days	3 weeks
KSQ-4279	Ovarian PDX (OV0589)	Dose- dependent	Oral (p.o.)	Once daily	Not specified
VRN19	BRCA1- mutated CDX (MDA-MB- 436)	Up to 300 mg/kg	Oral (p.o.)	Not specified	Not specified

## **Experimental Protocols**

# Protocol 1: Evaluation of I-138 Antitumor Activity in a Xenograft Mouse Model

This protocol is based on the study design for evaluating USP1 inhibitors in BRCA1-mutant tumor models.[4][6]



#### 1. Animal Model:

- Species: Immunocompromised mice (e.g., NOD/SCID or NSG).
- Cell Line: MDA-MB-436 (human breast cancer cell line with BRCA1 mutation).
- Implantation: Subcutaneously inject 5 x 10<sup>6</sup> MDA-MB-436 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm<sup>3</sup>).

#### 2. **I-138** Formulation:

- Vehicle: Prepare a suitable vehicle for oral administration. The specific vehicle for **I-138** is not detailed in the available literature, but a common choice for oral gavage is a suspension in 0.5% methylcellulose with 0.2% Tween 80.
- Preparation: Prepare a fresh suspension of I-138 at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse with an administration volume of 200 μL) on each day of dosing. Ensure the suspension is homogenous.

#### 3. Dosing and Administration:

Dosage: 50 mg/kg.

Route: Oral gavage (p.o.).

· Frequency: Once daily.

• Duration: 41 days or as determined by tumor progression and animal welfare.

#### 4. Monitoring and Endpoints:

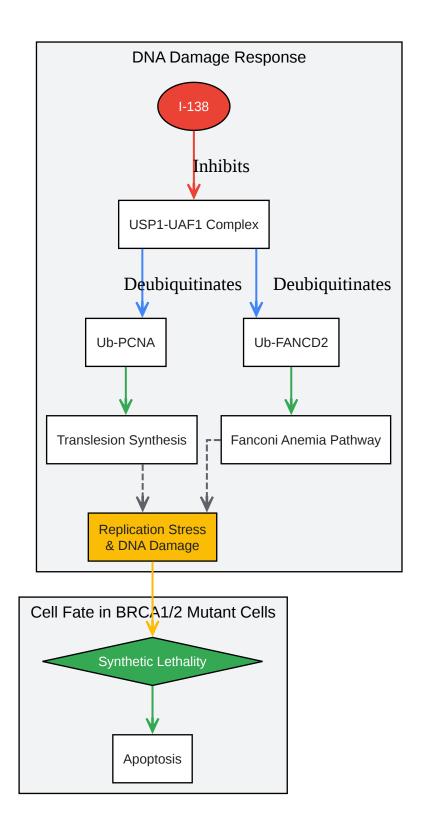
• Tumor Volume: Measure tumor dimensions with calipers at least twice a week and calculate tumor volume (Volume = (length x width²)/2).



- Body Weight: Monitor the body weight of the animals at least twice a week as an indicator of toxicity.
- Clinical Observations: Observe the general health and behavior of the mice daily.
- Pharmacodynamics: At the end of the study, or at specified time points, tumor tissue can be collected to assess target engagement, such as the monoubiquitination of PCNA and FANCD2 via Western blot or immunohistochemistry.[4]
- Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes of the **I-138** treated group to a vehicle-treated control group.

Visualizations
Signaling Pathway of I-138 (USP1 Inhibition)



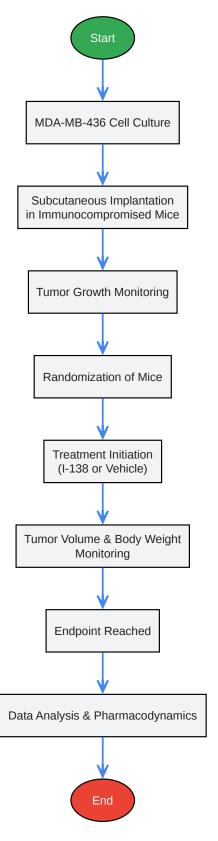


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Caption: Signaling pathway of I-138 via USP1 inhibition.



## **Experimental Workflow for I-138 In Vivo Xenograft Study**



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Caption: Experimental workflow for an I-138 in vivo xenograft study.

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